P9 Is a DnaK Activator While All Other Screened PrAMPs Are DnaK Inhibitors
In a head-to-head in vitro colorimetric ATPase assay at 300 µM peptide concentration, P9 increased DnaK ATP hydrolysis activity, whereas the reference oncocin and all other screened PrAMPs (antibacterial napin, attacin-C, PP30) inhibited DnaK activity [1]. No other tested peptide showed DnaK activation. This functional dichotomy is not predicted by proline content or net charge alone—P9 (38.2% Pro, +7 charge) and attacin-C (34.8% Pro, +3 charge) share similar proline density yet exhibit opposite DnaK modulation [1].
| Evidence Dimension | DnaK ATPase modulation (in vitro colorimetric assay) |
|---|---|
| Target Compound Data | P9: DnaK activator (increased ATP hydrolysis at 300 µM) |
| Comparator Or Baseline | Oncocin, antibacterial napin, attacin-C, PP30: DnaK inhibitors (decreased ATP hydrolysis at 300 µM) |
| Quantified Difference | Qualitative functional reversal (activation vs. inhibition); all other peptides inhibited DnaK |
| Conditions | In vitro colorimetric ATPase assay, 300 µM peptide, purified DnaK |
Why This Matters
DnaK activation represents a mechanistically distinct intracellular target engagement profile, making P9 the only currently available selective DnaK-activating PrAMP for studies of bacterial chaperone perturbation.
- [1] Handley, T.N.G., Li, W., Welch, N.G., et al. Evaluation of Potential DnaK Modulating Proline-Rich Antimicrobial Peptides Identified by Computational Screening. Frontiers in Chemistry, 2022, 10, 875233. DOI: 10.3389/fchem.2022.875233. View Source
